molecular formula C18H23ClFN5OS B3019251 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189469-43-9

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B3019251
M. Wt: 411.92
InChI Key: ZEAQFUDTIUQYLC-UHFFFAOYSA-N
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Description

The compound , N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride, is a structurally complex molecule that may be related to the field of designer drugs and medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of complex organic molecules like the one described often involves multiple steps, including the formation of the core structure followed by the addition of various substituents. In the case of the related compound described in Paper 1, a detailed structure elucidation process was employed using NMR spectroscopy and MS techniques . This process involved the comparison of observed NMR data with predicted data for various isomers, ultimately leading to the identification of the correct structure. Although the synthesis details for the specific compound are not provided, similar methods could be applied for its synthesis and structural confirmation.

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using NMR spectroscopy, as demonstrated in Paper 1. The paper describes the identification of four substituents on the heterocyclic skeleton, which was achieved through a combination of NMR experiments and comparison of predicted and observed chemical shifts . For the compound , a similar approach would likely be necessary to determine the positions of the diethylaminoethyl and methyl groups on the pyrazole and thiazole rings.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be inferred from their structural features. The presence of aromatic rings, a carboxamide group, and a diethylamino group suggests the compound would exhibit a combination of polar and nonpolar characteristics, potentially affecting its solubility and interactions with biological molecules. The fluorine atoms could also influence the compound's lipophilicity and metabolic stability. The exact properties would need to be determined experimentally through assays such as solubility tests, partition coefficient determination, and metabolic stability studies.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5OS.ClH/c1-4-23(5-2)11-12-24(17(25)14-9-10-22(3)21-14)18-20-16-13(19)7-6-8-15(16)26-18;/h6-10H,4-5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAQFUDTIUQYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=NN(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

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